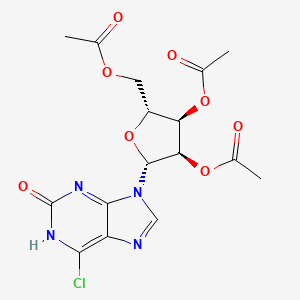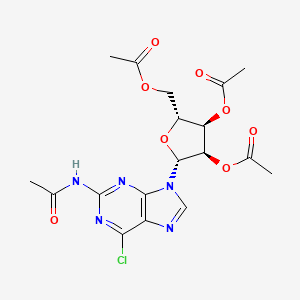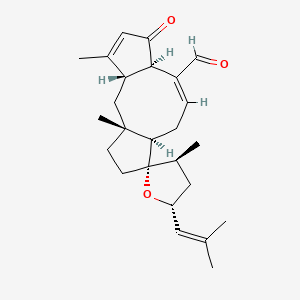
Anhydroepiophiobolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroepiophiobolin A (AEP) is a naturally occurring compound found in various plants, such as the Chinese medicinal herb Ephedra sinica. AEP is a diterpene, a type of chemical compound containing two terpene units. It has been studied for its potential therapeutic properties, particularly its anti-inflammatory, anti-tumor, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Anhydroepiophiobolin A has shown potential in cancer research due to its cytotoxic properties. It has been found to be effective against various cancer cell lines, including HepG2 and K562 cells, with IC50 values indicating its potency . The compound’s ability to induce cell death in cancer cells makes it a subject of interest for developing new anticancer therapies.
Cell Death Studies
The study of cell death mechanisms is crucial for understanding various diseases, including cancer. Anhydroepiophiobolin A has been implicated in the induction of apoptosis, a form of programmed cell death, in certain cell lines . This property is being explored to leverage the compound in the treatment of diseases where controlled cell death is beneficial.
Plant Biology
In plant biology, Anhydroepiophiobolin A exhibits phytotoxic effects, which can be utilized to understand plant-pathogen interactions. It has been shown to be phytotoxic to certain plant species in leaf puncture assays, suggesting its role in studying disease resistance in plants .
Phytotoxins Research
As a phytotoxin, Anhydroepiophiobolin A contributes to the understanding of plant diseases and the development of bioherbicides. Its herbicidal potential has been recognized, and it is being studied for the biocontrol of weeds and plant pathogens .
Antibacterial Studies
Anhydroepiophiobolin A’s antibacterial profile is being investigated for its efficacy against various bacterial strains. Its potential as an antibacterial agent opens avenues for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Research
The antifungal activity of Anhydroepiophiobolin A is significant for addressing fungal infections in agriculture and medicine. It provides a basis for the development of novel antifungal agents that can combat drug-resistant fungal pathogens .
Antitumor Studies
Research into Anhydroepiophiobolin A’s antitumor effects is ongoing, with studies exploring its mechanisms of action against tumor cells. The compound’s ability to target cancer cells while sparing healthy cells makes it a promising candidate for targeted cancer therapy .
Herbicidal Research
Anhydroepiophiobolin A’s herbicidal activity is being explored to develop environmentally friendly herbicides. Its selective toxicity towards certain plants could lead to the creation of targeted weed management strategies that are safe for crops and non-target organisms .
Nematocidal Studies
The nematocidal properties of Anhydroepiophiobolin A are of interest for controlling parasitic nematodes in agriculture. Its potential to provide a natural and effective solution for nematode infestations is being researched, which could benefit sustainable farming practices .
Wirkmechanismus
Target of Action
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in B. oryzae . It is known to be cytotoxic to various cancer cells . .
Mode of Action
It is known to exhibit cytotoxicity, suggesting it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Pharmacokinetics
Anhydroepiophiobolin A is a solid compound with poor water solubility . It is soluble in ethanol, methanol, DMF, or DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Anhydroepiophiobolin A exhibits cytotoxic effects on various cancer cell lines, including HepG2, K562, A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
Action Environment
The action of Anhydroepiophiobolin A may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . .
Eigenschaften
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroepiophiobolin A | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
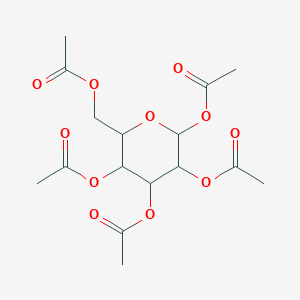
![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
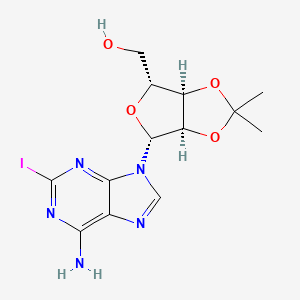
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
